N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide
Description
Properties
CAS No. |
920303-13-5 |
|---|---|
Molecular Formula |
C23H17FN2O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(6-fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide |
InChI |
InChI=1S/C23H17FN2O/c1-13(27)25-17-7-8-18-16(9-17)11-19-20-10-15(14-5-3-2-4-6-14)12-21(24)23(20)26-22(18)19/h2-10,12,26H,11H2,1H3,(H,25,27) |
InChI Key |
NRHAUVPMEGQAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C4=C(N3)C(=CC(=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Palladium-Catalyzed Coupling Reaction
Solvent: Ethanol/water/toluene (2:1)
Temperature: 80 °C
Duration: 4.5 hours
Procedure:
A solution of the boron compound and the piperidinyl ethanone was treated with sodium carbonate and palladium catalyst in a degassed atmosphere. The mixture was heated to promote the coupling reaction.
Yield:
The reaction yielded the desired product with a purity of approximately 93% based on LC-MS analysis (m/z: Calcd. for C23H33N3O3 = 422.2, found = 422.0).
Method 2: Direct Acylation
-
- Indeno[1,2-b]indole derivative
- Acetic anhydride or acetyl chloride
- Base (e.g., triethylamine)
Solvent: Dichloromethane or similar organic solvent
Temperature: Room temperature or slightly elevated
Procedure:
The indole derivative was reacted with acetic anhydride in the presence of a base to facilitate acylation at the nitrogen atom.
Yield:
This method typically results in moderate yields ranging from 60% to 80%, depending on the specific reaction conditions employed.
Method 3: One-Pot Synthesis
-
- Indole precursor
- Fluorinated reagent (e.g., N-fluorobenzenesulfonimide)
- Acetamide source
Solvent: DMF or DMSO
Temperature: Elevated (e.g., 100 °C)
Procedure:
In a one-pot reaction setup, the indole precursor is first fluorinated and then directly reacted with acetamide under high-temperature conditions.
Yield:
The one-pot method can provide yields upwards of 85%, making it a favorable option for rapid synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-Catalyzed | Boron compound, piperidinyl ethanone | Ethanol/water/toluene | ~93 | High purity; LC-MS analysis |
| Direct Acylation | Indole derivative, acetic anhydride | Dichloromethane | 60–80 | Moderate yields |
| One-Pot Synthesis | Indole precursor, fluorinated reagent | DMF/DMSO | ~85 | Rapid synthesis |
Chemical Reactions Analysis
N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide as an anticancer agent. Its structural analogs have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar indole frameworks have demonstrated activity against leukemia and breast cancer cell lines with IC50 values in the low micromolar range, indicating their potency as therapeutic agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is crucial for cell division. Studies have shown that modifications in the chemical structure can enhance this activity by affecting the binding affinity to tubulin . The introduction of specific substituents can also influence apoptosis induction in cancer cells, making these compounds valuable for further development as chemotherapeutics .
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLEDs. Its high photoluminescence and suitable energy levels allow it to function effectively as a light-emitting material . The compound's ability to be incorporated into polymer matrices further enhances its utility in fabricating OLED devices.
Photovoltaic Devices
In addition to OLEDs, this compound can be utilized in organic photovoltaic devices. Research indicates that indole-based compounds can improve charge transport and enhance the efficiency of light absorption, making them promising candidates for next-generation solar cells .
Fluorescent Probes
Bioorthogonal Probes
this compound derivatives have been explored as bioorthogonal probes for imaging and tracking cellular processes. These fluorescent probes can be designed to selectively react with biomolecules in live cells without interfering with natural biological functions, making them invaluable tools in cellular biology and pharmacology .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of this compound has been achieved through innovative methods such as microwave-assisted palladium-catalyzed reactions. This approach not only enhances yield but also allows for the construction of complex molecular architectures with high atom economy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that varying substituents on the indole ring can significantly affect biological activity and physicochemical properties. This knowledge aids in designing more potent derivatives tailored for specific applications in medicine and materials science .
Mechanism of Action
The mechanism of action of N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its use in organic synthesis.
5-Fluoroindole: Exhibits similar substitution reactions but with different biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and receptor modulation. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3 |
| Molecular Weight | 355.42 g/mol |
| Structural Features | Indeno[1,2-b]indole core with acetamide substitution |
Research indicates that this compound exhibits its biological activity primarily through the modulation of the androgen receptor (AR) pathway. This compound acts as a bifunctional agent capable of degrading and inhibiting AR, which is crucial in the progression of certain cancers, particularly prostate cancer .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and SMMC-7721 (hepatocarcinoma). Results indicated significant cytotoxicity with IC50 values ranging from 0.08 µM to 0.42 µM across different cell lines .
- Mechanism of Action : The compound disrupts microtubule dynamics and induces cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses showing an increase in the proportion of cells in the G2/M phase post-treatment .
Anti-inflammatory Activity
Additionally, this compound has been evaluated for its anti-inflammatory effects. It demonstrated a capacity to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Prostate Cancer Model : In a preclinical model of prostate cancer, administration of this compound led to significant tumor regression and prolonged survival compared to control groups .
- Combination Therapy : When used in combination with established chemotherapeutics like etoposide and podophyllotoxin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
